Cas no 1260795-64-9 (4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)

4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- EN300-841251
- 4-(4-CHLORO-3-METHOXYPHENYL)PYRROLIDIN-2-ONE
- 1260795-64-9
- 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one
-
- MDL: MFCD15527833
- インチ: 1S/C11H12ClNO2/c1-15-10-4-7(2-3-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)
- InChIKey: QVLMIZYIOPYZRO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OC)C1CC(NC1)=O
計算された属性
- 精确分子量: 225.0556563g/mol
- 同位素质量: 225.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.6
4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841251-5g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 5g |
$2235.0 | 2023-09-02 | ||
Enamine | EN300-841251-0.05g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-841251-10.0g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-841251-0.1g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-841251-0.5g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-841251-2.5g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-841251-5.0g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-841251-0.25g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-841251-1g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 1g |
$770.0 | 2023-09-02 | ||
Enamine | EN300-841251-10g |
4-(4-chloro-3-methoxyphenyl)pyrrolidin-2-one |
1260795-64-9 | 10g |
$3315.0 | 2023-09-02 |
4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-oneに関する追加情報
Professional Introduction to 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one (CAS No. 1260795-64-9)
4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 1260795-64-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its structural features and potential applications in drug development. The presence of both chloro and methoxy substituents on the aromatic ring, combined with the pyrrolidinone core, makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The compound's unique structural motif positions it as a promising candidate for further investigation in various pharmacological contexts. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this molecule, facilitating its incorporation into preclinical and clinical studies. The combination of computational modeling and experimental validation has been instrumental in understanding its biological activity and interaction with biological targets.
In the realm of drug discovery, 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one has been explored for its potential in modulating key biological pathways. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a valuable tool for developing treatments against a range of diseases. The pyrrolidinone ring, known for its stability and bioisosteric properties, enhances the compound's pharmacokinetic profile, contributing to its suitability for therapeutic applications.
One of the most compelling aspects of this compound is its role in addressing unmet medical needs. Researchers have leveraged its structural diversity to design derivatives with enhanced potency and selectivity. By integrating insights from high-throughput screening and structure-activity relationship (SAR) studies, scientists have been able to refine the chemical scaffold to optimize pharmacological properties. This iterative approach underscores the importance of 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one as a building block in modern drug design.
The synthesis of 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include condensation reactions, cyclization processes, and functional group modifications. The use of advanced catalytic systems has further streamlined these reactions, improving yields and reducing environmental impact. Such innovations align with the broader goals of green chemistry, ensuring that the production of this compound is both efficient and sustainable.
Evaluation of 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one in preclinical models has provided valuable insights into its mechanism of action. Researchers have observed notable interactions with target proteins, which are critical for understanding its therapeutic potential. These findings have laid the groundwork for subsequent clinical trials, where the compound's efficacy and safety will be rigorously assessed. The integration of interdisciplinary approaches—combining chemistry, biology, and pharmacology—has been pivotal in advancing our knowledge of this molecule.
The future prospects for 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems may enhance its bioavailability and targeted action, further expanding its therapeutic utility. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide. The compound's versatility makes it a cornerstone in the continuous evolution of medicinal chemistry.
In conclusion, 4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one (CAS No. 1260795-64-9) represents a significant advancement in pharmaceutical research. Its unique structural features, coupled with promising biological activity, position it as a key player in the development of novel therapeutics. As scientific understanding progresses and synthetic techniques improve, this compound is poised to play an increasingly important role in addressing complex medical challenges.
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